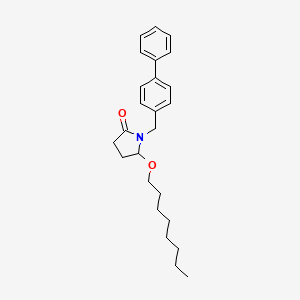![molecular formula C74H142N6O9 B12736155 Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester CAS No. 72987-31-6](/img/structure/B12736155.png)
Docosanoic acid, [[4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester is a complex organic compound. It is an ester derivative of docosanoic acid, also known as behenic acid. This compound is characterized by its long carbon chain and multiple functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves multiple steps. The process typically starts with the esterification of docosanoic acid to form docosanoic acid methyl ester. This intermediate is then subjected to further reactions involving triazine derivatives and methoxymethyl groups under controlled conditions to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as distillation and crystallization. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodiesel and as a component in lubricants and surfactants.
Wirkmechanismus
The mechanism of action of docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester involves its interaction with specific molecular targets and pathways. The compound may interact with lipid membranes, altering their fluidity and permeability. It may also inhibit certain enzymes involved in lipid metabolism, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Docosanoic acid methyl ester: A simpler ester derivative of docosanoic acid.
Behenic acid: The parent compound of docosanoic acid methyl ester.
Methyl behenate: Another ester derivative with similar properties.
Uniqueness
Docosanoic acid, [4,6-bis[(methoxymethyl)[[(1-oxoeicosyl)oxy]methyl]amino]-1,3,5-triazin-2-ylamino]methyl ester is unique due to its complex structure, which includes multiple functional groups and a long carbon chain
Eigenschaften
CAS-Nummer |
72987-31-6 |
|---|---|
Molekularformel |
C74H142N6O9 |
Molekulargewicht |
1260.0 g/mol |
IUPAC-Name |
[[4,6-bis[icosanoyloxymethyl(methoxymethyl)amino]-1,3,5-triazin-2-yl]-(methoxymethyl)amino]methyl docosanoate |
InChI |
InChI=1S/C74H142N6O9/c1-7-10-13-16-19-22-25-28-31-34-35-38-41-44-47-50-53-56-59-62-71(83)89-68-80(65-86-6)74-76-72(78(63-84-4)66-87-69(81)60-57-54-51-48-45-42-39-36-32-29-26-23-20-17-14-11-8-2)75-73(77-74)79(64-85-5)67-88-70(82)61-58-55-52-49-46-43-40-37-33-30-27-24-21-18-15-12-9-3/h7-68H2,1-6H3 |
InChI-Schlüssel |
OMBWQRIPSAQXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCN(COC)C1=NC(=NC(=N1)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC)N(COC)COC(=O)CCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)






